molecular formula C19H28N4O2S2 B5704480 4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine

4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine

Cat. No.: B5704480
M. Wt: 408.6 g/mol
InChI Key: AKJMFJQYOLQWOP-UHFFFAOYSA-N
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Description

4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-6-amine is a complex organic compound with a unique structure that includes sulfur, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the core structure: The core tricyclic structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as thiophene derivatives and amines.

    Introduction of the ethylsulfanyl group: This step involves the reaction of the intermediate with ethylthiol in the presence of a base such as sodium hydride.

    Attachment of the morpholine moiety: The final step involves the reaction of the intermediate with 2-chloroethylmorpholine under basic conditions to introduce the morpholine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified amines, alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine is unique due to its combination of sulfur, oxygen, and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethylsulfanyl-11,11-dimethyl-N-(2-morpholin-4-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S2/c1-4-26-18-21-15-13-12-25-19(2,3)11-14(13)27-16(15)17(22-18)20-5-6-23-7-9-24-10-8-23/h4-12H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJMFJQYOLQWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=N1)NCCN3CCOCC3)SC4=C2COC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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